4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride
Overview
Description
4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO5S2 and a molecular weight of 312.79 g/mol . This compound is characterized by the presence of both ethanesulfonyl and benzene sulfonyl chloride functional groups, making it a versatile reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with 2-chloroethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of solvents to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride groups can be substituted by nucleophiles such as amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives of the benzene ring.
Scientific Research Applications
4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis for the preparation of sulfonamides, sulfonate esters, and other derivatives.
Biology: In the modification of biomolecules such as proteins and peptides through sulfonylation reactions.
Medicine: Potential use in the development of pharmaceuticals and drug delivery systems.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride involves the formation of sulfonyl intermediates that can react with nucleophiles. The sulfonyl chloride groups are highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonate thioester products. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethanesulfonyl)benzenesulfonyl chloride
- 4-(Methanesulfonyl)benzenesulfonyl chloride
- 4-(Butanesulfonyl)benzenesulfonyl chloride
Uniqueness
4-[2-(Ethanesulfonyl)ethoxy]benzene-1-sulfonyl chloride is unique due to the presence of both ethanesulfonyl and benzene sulfonyl chloride functional groups, which provide a combination of reactivity and versatility in organic synthesis. This dual functionality allows for a wide range of chemical transformations and applications .
Properties
IUPAC Name |
4-(2-ethylsulfonylethoxy)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO5S2/c1-2-17(12,13)8-7-16-9-3-5-10(6-4-9)18(11,14)15/h3-6H,2,7-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZPMGZBIWIJAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)CCOC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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